molecular formula C8H20N2 B077964 Dibutadiamine CAS No. 13366-43-3

Dibutadiamine

Cat. No.: B077964
CAS No.: 13366-43-3
M. Wt: 144.26 g/mol
InChI Key: JAUBXQBMUWRRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutylamine (C₈H₁₉N) is a secondary aliphatic amine characterized by two butyl groups attached to a nitrogen atom. Dibutylamine is widely utilized in organic synthesis, pharmaceuticals, and industrial applications due to its nucleophilic properties and ability to form salts. Its hydrochloride derivative, for instance, serves as a precursor in drug development and material science.

Properties

CAS No.

13366-43-3

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

N'-tert-butylbutane-1,4-diamine

InChI

InChI=1S/C8H20N2/c1-8(2,3)10-7-5-4-6-9/h10H,4-7,9H2,1-3H3

InChI Key

JAUBXQBMUWRRNS-UHFFFAOYSA-N

SMILES

CC(C)(C)NCCCCN

Canonical SMILES

CC(C)(C)NCCCCN

Other CAS No.

13366-43-3

Synonyms

CI-505
dibutadiamine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Dibutylamine and Analogous Compounds

Compound CAS Number Molecular Formula Key Uses/Features Reference
Dibutylamine 111-92-2* C₈H₁₉N Organic synthesis, corrosion inhibitors
Diisobutylamine 110-96-3 C₈H₁₉N Laboratory chemicals, manufacturing
1,3-Dimethylbutylamine N/A C₆H₁₅N Specialty chemicals (listed in standards)
Diphenylamine 122-39-4 C₁₂H₁₁N Antioxidants, stabilizers

Structural Analysis

  • Diisobutylamine (CAS 110-96-3): A structural isomer of dibutylamine, featuring branched isobutyl groups. This branching reduces its melting point (−57°C) compared to linear-chain amines, enhancing its utility in low-temperature applications .
  • Diphenylamine (CAS 122-39-4): An aromatic amine with two phenyl groups. Its conjugated π-system enables distinct electronic properties, making it effective in stabilizing explosives and polymers, unlike aliphatic dibutylamine .
  • 1,3-Dimethylbutylamine : A shorter-chain amine with methyl substituents, offering reduced steric hindrance and higher reactivity in nucleophilic substitutions .

Functional Differences

  • Solubility and Reactivity: Dibutylamine’s linear structure grants higher solubility in nonpolar solvents compared to diisobutylamine. However, diisobutylamine’s branching improves its volatility, favoring use in gas-phase reactions .
  • Biological Activity : Diphenylamine derivatives exhibit antioxidant and thyroid hormone-mimicking properties (e.g., tofenamic acid in Supplemental Figure 1 of ), whereas aliphatic amines like dibutylamine are less biologically active but critical in synthetic pathways.
  • Safety Profiles : Diisobutylamine’s safety data sheet highlights acute toxicity (H302: harmful if swallowed) and flammability (H225), necessitating stricter handling than dibutylamine .

Research Findings and Data Gaps

  • 2D vs. 3D Similarity : PubChem3D analysis (Figure 5 in ) reveals that 2D structural analogs of dibutylamine (e.g., diisobutylamine) may lack 3D conformational similarities, impacting receptor binding in pharmacological contexts.
  • Synthetic Applications : Dibutylamine’s hydrochloride salt is indexed as a reference compound, but detailed synthetic protocols or spectral data (e.g., NMR, IR) are absent in the evidence .

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